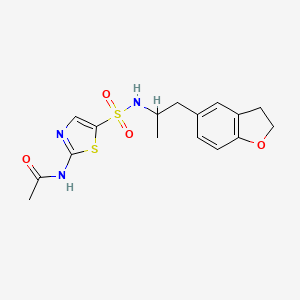

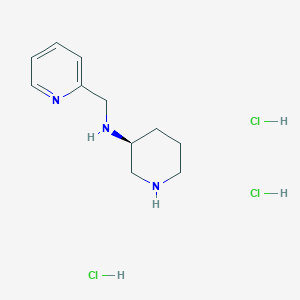

![molecular formula C25H28N4O4S B2918127 N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-49-2](/img/structure/B2918127.png)

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a key regulator of cell growth and metabolism, and its dysregulation is implicated in a variety of diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Aplicaciones Científicas De Investigación

Polymorphic Transformations and Pressure Effects

Studies on similar compounds with azepan-1-yl components have explored polymorphic transformations, which are changes in the crystalline structure without altering the chemical composition. For instance, research on tolazamide (N-[(azepan-1-ylamino)carbonyl]-4-methylbenzenesulfonamide), a related compound, has shown that different polymorphic forms exhibit diverse physical properties and molecular packings. The investigation into the effects of pressure on these polymorphs revealed that transformations between polymorphs could be influenced by external conditions like pressure and solvent presence, impacting the material's stability and solubility (Fedorov et al., 2017).

Nanoparticle Synthesis and Characterization

Research on compounds structurally related to N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide has extended into the field of nanotechnology, specifically in the synthesis and characterization of metal complexes and their derived nanoparticles. For example, a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide has been synthesized and characterized, showing potential applications in material science for the fabrication of nanocrystals with specific properties (Saeed et al., 2013).

Ring Expansion and Chemical Reactivity

The synthesis and reactivity of compounds containing azepan-1-yl and similar structural elements have been extensively studied. Research has shown that these compounds can undergo ring expansion and substitution reactions, leading to the formation of new heterocyclic structures with potential pharmacological applications. These reactions highlight the chemical versatility and potential utility of such compounds in the development of new therapeutic agents and materials (Ames et al., 1974).

Photodynamic Biological Actions

The photodynamic action of compounds structurally related to N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide has been a subject of interest, particularly in understanding their biological effects under light exposure. Research on tolazamide, a similar sulfonamide derivative, has demonstrated its ability to induce lipid peroxidation, suggesting potential applications in photodynamic therapy and the study of drug-light interactions in biological systems (Gupta et al., 2013).

Propiedades

IUPAC Name |

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4S/c30-24(27-14-5-1-2-6-15-27)18-34-23-17-28(22-8-4-3-7-21(22)23)16-13-26-25(31)19-9-11-20(12-10-19)29(32)33/h3-4,7-12,17H,1-2,5-6,13-16,18H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNLCFGXUYHPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)

![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)